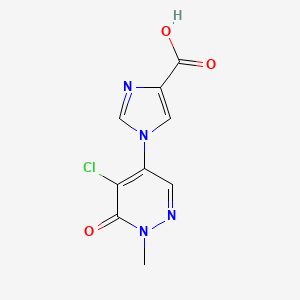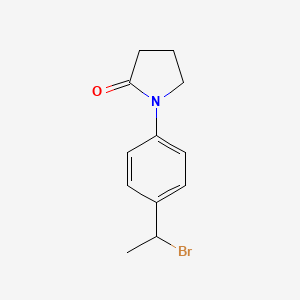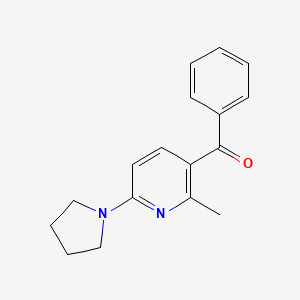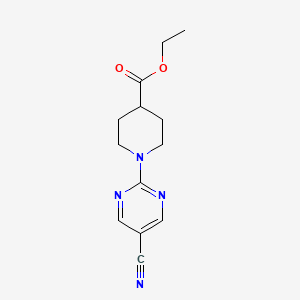
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure ist eine heterocyclische Verbindung, die sowohl Pyridazin- als auch Imidazolringe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure umfasst typischerweise die folgenden Schritte:
Bildung des Pyridazinrings: Der Pyridazinring kann durch Reaktion geeigneter Hydrazinderivate mit Diketonen oder Ketoestern unter sauren oder basischen Bedingungen synthetisiert werden.
Bildung des Imidazolrings: Der Imidazolring kann durch Reaktion des chlorierten Pyridazinderivats mit Imidazol oder seinen Derivaten unter geeigneten Bedingungen gebildet werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Das Chloratom im Pyridazinring kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Amine, Thiole, Alkoxide, Lösungsmittel wie Ethanol oder Dimethylsulfoxid, erhöhte Temperaturen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, die Reduktion zu Alkoholen oder Aminen und Substitutionsreaktionen zu verschiedenen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Verwendung als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antiviraler und krebshemmender Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat für verschiedene therapeutische Anwendungen untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Aktivität von Rezeptoren auf Zelloberflächen oder innerhalb von Zellen.
Beeinflussung der Genexpression: Beeinflussung der Expression von Genen, die mit verschiedenen biologischen Prozessen zusammenhängen.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidin-3-carbonsäure
- 1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-carbonsäure
- N’1-(5-chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N’1-methyl-4-chlorbenzol-1-carbohydrazid
Einzigartigkeit
1-(5-Chlor-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure ist aufgrund seiner spezifischen Kombination aus Pyridazin- und Imidazolringen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C9H7ClN4O3 |
|---|---|
Molekulargewicht |
254.63 g/mol |
IUPAC-Name |
1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O3/c1-13-8(15)7(10)6(2-12-13)14-3-5(9(16)17)11-4-14/h2-4H,1H3,(H,16,17) |
InChI-Schlüssel |
NHICGBUUZHQBFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(C=N1)N2C=C(N=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)








![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
